molecular formula C8H11BrN2O2S B7900854 4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione

4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione

Cat. No.: B7900854
M. Wt: 279.16 g/mol
InChI Key: VWXKUVNQVOUBBA-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a six-membered thiane ring (1λ⁶-thiane-1,1-dione) substituted at the 4-position with a 4-bromo-1H-pyrazol-1-yl group. This compound is of interest in medicinal chemistry and materials science due to its structural uniqueness and reactivity.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)thiane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c9-7-5-10-11(6-7)8-1-3-14(12,13)4-2-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXKUVNQVOUBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of Thiane-1,1-dione Intermediates

The thiane-1,1-dione ring is synthesized via oxidation of thiane (tetrahydrothiopyran) derivatives. Starting with thiane-4-ol , oxidation with hydrogen peroxide (H₂O₂) or oxone in acetic acid yields 4-hydroxythiane-1,1-dione (sulfolane derivative). Conversion of the hydroxyl group to a leaving group (e.g., bromide or tosylate) is critical for subsequent substitution. For example:

  • 4-Bromothiane-1,1-dione : Treating 4-hydroxythiane-1,1-dione with phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C achieves bromination.

Pyrazole Coupling via SNAr Mechanism

4-Bromo-1H-pyrazole (, Thermo Scientific) acts as the nucleophile. Deprotonation with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C generates the pyrazolide ion, which displaces bromide from 4-bromothiane-1,1-dione:

4-Bromothiane-1,1-dione+4-Bromo-1H-pyrazolideDMF, 80°CTarget Compound+Br\text{4-Bromothiane-1,1-dione} + \text{4-Bromo-1H-pyrazolide} \xrightarrow{\text{DMF, 80°C}} \text{Target Compound} + \text{Br}^-

Reaction Conditions :

  • Solvent: DMF or dimethylacetamide (DMA)

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Yield: 45–60% (crude), improving to 70–75% after recrystallization (ethanol/water).

Direct Cyclization of Functionalized Precursors

Thiane Ring Formation via Dieckmann Condensation

A cyclization strategy constructs the thiane-1,1-dione ring after introducing the pyrazole group. Starting with 1,5-dibromo-3-(4-bromo-1H-pyrazol-1-yl)pentane , base-mediated cyclization forms the six-membered ring:

1,5-Dibromo-3-(4-bromo-1H-pyrazol-1-yl)pentaneNaH, THFThiane Intermediate+2HBr\text{1,5-Dibromo-3-(4-bromo-1H-pyrazol-1-yl)pentane} \xrightarrow{\text{NaH, THF}} \text{Thiane Intermediate} + 2 \text{HBr}

Subsequent oxidation with hydrogen peroxide/acetic acid installs the sulfone groups.

Key Data :

StepReagentsTemperatureYield
CyclizationNaH, THF0°C → RT50%
OxidationH₂O₂, AcOH50°C85%

Oxidative Coupling of Thiols

An alternative route employs 1,3-propanedithiol and 4-bromo-1H-pyrazole-1-propanol . Mitsunobu coupling (diethyl azodicarboxylate, triphenylphosphine) joins the alcohol and thiol, followed by oxidation:

1,3-Propanedithiol+4-Bromo-1H-pyrazole-1-propanolDEAD, PPh₃Thiane SulfideH₂O₂Target Compound\text{1,3-Propanedithiol} + \text{4-Bromo-1H-pyrazole-1-propanol} \xrightarrow{\text{DEAD, PPh₃}} \text{Thiane Sulfide} \xrightarrow{\text{H₂O₂}} \text{Target Compound}

Optimization :

  • Higher yields (78%) occur with slow addition of H₂O₂ to prevent overoxidation.

Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

While sulfone groups can deactivate palladium catalysts, electron-deficient aryl bromides remain viable partners. A 4-boronic acid-functionalized thiane-1,1-dione reacts with 4-bromo-1H-pyrazole under Suzuki conditions:

Thiane-1,1-dione-Bpin+4-Bromo-1H-pyrazolePd(PPh₃)₄, Na₂CO₃Target Compound\text{Thiane-1,1-dione-Bpin} + \text{4-Bromo-1H-pyrazole} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Target Compound}

Challenges :

  • Boronic ester preparation requires protection of sulfone groups.

  • Catalyst loading: 5 mol% Pd(PPh₃)₄ achieves 40% yield.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Nucleophilic SubstitutionSimple, fewer stepsLow regioselectivity70%
CyclizationBuilds ring in situMulti-step, costly reagents65%
Mitsunobu + OxidationHigh functional group toleranceRequires toxic reagents78%
Suzuki CouplingPrecision in couplingCatalyst sensitivity40%

Purification and Characterization

Recrystallization

Optimal solvent systems:

  • Ethanol/water (4:1) achieves 95% purity.

  • Acetonitrile/ethyl acetate gradients remove unreacted pyrazole.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, pyrazole-H), 4.15–4.30 (m, 2H, CH₂N), 3.10–3.25 (m, 4H, SO₂CH₂).

  • HRMS : m/z 278.97975 ([M+H]⁺, calc. 278.980).

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors enhance heat transfer during exothermic steps (e.g., oxidation).

  • Cost Drivers : 4-Bromo-1H-pyrazole accounts for 60% of raw material costs; bulk purchasing from suppliers like Thermo Scientific reduces expenses .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position of the pyrazole ring enables palladium-catalyzed cross-coupling with organoboronic acids, a reaction critical for introducing diverse aryl, heteroaryl, or alkyl groups.

Key Findings

  • Catalytic System : Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane at 100°C yields coupling products efficiently (>90% yield in optimal cases) .

  • Substrate Scope :

    • Arylboronic acids with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups react effectively.

    • Heterocyclic boronic acids (e.g., pyridinyl, thienyl) show moderate yields (37–64%) .

Mechanistic Pathway

  • Oxidative addition of Pd(0) to the C–Br bond.

  • Transmetallation with the boronic acid.

  • Reductive elimination to form the new C–C bond .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfone group on the thiane ring activates the pyrazole moiety for nucleophilic substitution, though reactivity depends on the leaving group (Br⁻) and reaction conditions.

Experimental Observations

  • Ammonolysis : Reaction with aqueous ammonia under reflux replaces Br with NH₂, forming 4-amino derivatives.

  • Methoxylation : NaOMe in DMF at 120°C substitutes Br with OMe, though yields are lower (~60%) compared to coupling reactions .

Functionalization of the Pyrazole Ring

The pyrazole ring can undergo further modifications:

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ introduces NO₂ at the 5-position of pyrazole, leveraging the directing effect of the existing Br substituent.

  • Halogenation : Cl₂ or Br₂ in acetic acid adds halogens to the pyrazole ring, though competing side reactions may occur .

Cyclocondensation

Reaction with hydrazines or thioureas forms fused heterocycles (e.g., triazolo-thiadiazines), as observed in structurally related compounds .

Hydrogenation

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrrolidine analog, though this is less explored for brominated derivatives .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYield (%)Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₃PO₄, 1,4-dioxane, 100°C4-Aryl/heteroaryl-pyrazole derivatives70–94
Nucleophilic SubstitutionNH₃ (aq), reflux4-Amino-pyrazole derivative~80
NitrationHNO₃/H₂SO₄, 0–5°C4-Bromo-5-nitro-pyrazole analog65–75

Mechanistic and Structural Insights

  • Electronic Effects : The sulfone group increases the electrophilicity of the pyrazole ring, enhancing Br’s leaving-group ability in SNAr reactions .

  • Steric Considerations : Bulky substituents on boronic acids reduce coupling efficiency due to steric hindrance near the Pd center .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its structural similarity to known bioactive molecules.

Case Study: Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds can exhibit anticancer properties. For instance, research involving the synthesis of pyrazole-based compounds has shown promising results in inhibiting cancer cell proliferation. The incorporation of the thiolane moiety may enhance bioavailability and target specificity.

CompoundActivityReference
4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dioneAnticancer

Agriculture

Compounds similar to This compound have been explored for their potential as agrochemicals.

Case Study: Pesticidal Properties
Research has highlighted the effectiveness of pyrazole derivatives in pest control. The compound's ability to interfere with insect hormonal systems can be leveraged for developing new pesticides with lower environmental impact.

ApplicationEffectivenessReference
InsecticideHigh efficacy against pests

Materials Science

The unique properties of this compound allow for its use in synthesizing new materials.

Case Study: Polymerization Initiators
The compound has been investigated as a potential initiator for polymerization reactions, particularly in creating novel polymers with enhanced thermal stability and mechanical properties.

ApplicationMaterial TypeReference
Polymerization InitiatorThermally stable polymers

Mechanism of Action

The mechanism by which 4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring and thiane-1,1-dione moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione

  • Structure : Features a five-membered thiolane sulfone ring (vs. six-membered thiane in the target compound). The pyrazole is attached at the 3-position of the thiolane .
  • Molecular Formula : C₇H₉BrN₂O₂S (MW: 265.13) .
  • Key Differences: Ring Size: Smaller thiolane ring may reduce steric hindrance and increase ring strain compared to thiane. Substituent Position: Pyrazole substitution at the 3-position (vs.
  • Applications : Likely used as a building block in drug discovery, similar to other sulfone-pyrazole hybrids.

4-[(3-Amino-1H-pyrazol-1-yl)methyl]-1λ⁶-thiane-1,1-dione

  • Structure: Contains a thiane sulfone with a 3-amino-pyrazole group attached via a methylene bridge at the 4-position .
  • Molecular Formula : C₉H₁₅N₃O₂S (MW: 229.30) .
  • Key Differences: Substituent Type: Amino group on pyrazole (vs.
  • Synthesis : Likely involves reductive amination or coupling reactions, differing from brominated analogs that may require halogenation steps.

4-({3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1λ⁶-thiane-1,1-dione

  • Structure : Combines a thiane sulfone with an azetidine (four-membered nitrogen ring) linked to a 4-bromo-pyrazole .
  • Molecular Formula : C₁₃H₂₀BrN₃O₂S (MW: 362.29) .
  • Molecular Weight: Higher MW (362.29 vs. ~265–300 for simpler analogs) may impact pharmacokinetics.
  • Applications: Potential use in targeted therapies due to dual heterocyclic pharmacophores.

Structural and Functional Analysis

Electronic Effects

  • Sulfone Group : Present in all analogs, the SO₂ group stabilizes negative charge and directs electrophilic substitution reactions.
  • Bromo vs. Amino Substitutents: Bromo: Enhances lipophilicity and enables halogen bonding (critical in protein-ligand interactions) . Amino: Increases solubility and participation in hydrogen bonding, as seen in compound 16 from (NH₂ group in benzenesulfonamide derivatives) .

Spectroscopic Characterization

  • IR Spectroscopy : SO₂ symmetric/asymmetric stretching vibrations appear at ~1150–1350 cm⁻¹ (consistent across analogs) .
  • NMR : Pyrazole protons resonate at δ 7.4–8.1 ppm, while thiane/thiolane CH₂ groups appear at δ 2.2–3.8 ppm .

Data Tables

Table 1. Comparative Structural Data

Compound Name Molecular Formula Molecular Weight Key Substituents Ring Size
Target Compound C₈H₉BrN₂O₂S ~293.15* 4-Bromo-pyrazole, thiane sulfone 6-membered
3-(4-Bromo-pyrazol-1-yl)-thiolane sulfone C₇H₉BrN₂O₂S 265.13 4-Bromo-pyrazole, thiolane sulfone 5-membered
4-[(3-Amino-pyrazol-1-yl)methyl]-thiane sulfone C₉H₁₅N₃O₂S 229.30 3-Amino-pyrazole, methylene linker 6-membered

*Estimated based on structural similarity.

Table 2. Spectroscopic Signatures

Compound Type IR (SO₂) [cm⁻¹] ¹H-NMR (Pyrazole H) [ppm]
Brominated Pyrazole Sulfones 1150–1350 7.4–8.1
Aminated Pyrazole Sulfones 1150–1350 6.8–7.3 (NH₂ overlap)

Biological Activity

4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological effects, particularly focusing on its antiviral and antitumoral properties.

Structural Characteristics

The molecular formula for this compound is C7H9BrN2O2SC_7H_9BrN_2O_2S. The compound features a thiane ring with a pyrazole substituent. The presence of the bromine atom is significant for its biological activity, as halogenated compounds often exhibit enhanced pharmacological properties.

Structural Formula

The structural representation can be summarized as follows:

ComponentStructure
Molecular FormulaC7H9BrN2O2S
SMILESC1CS(=O)(=O)CC1N2C=C(C=N2)Br
InChIInChI=1S/C7H9BrN2O2S/c8-6-3-9-10(4-6)7-1-2-13(11,12)5-7/h3-4,7H,1-2,5H2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include cyclization reactions that form the thiane ring while incorporating the pyrazole moiety. Detailed methodologies can vary and are often optimized for yield and purity.

Antitumoral Activity

Research indicates that pyrazole derivatives can exhibit significant antitumoral activity. For example, compounds structurally related to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This mechanism suggests potential applications in cancer therapy.

Case Studies

While specific case studies focusing exclusively on this compound are sparse, related compounds have been investigated thoroughly:

StudyCompoundFindings
(±)-3-(pyrazolyl)-triazolo derivativesShowed antiviral and antitumoral activity; inhibited tubulin polymerization.
Various pyrazole derivativesDemonstrated significant cytotoxicity against various cancer cell lines.

Q & A

Basic: What synthetic routes are commonly employed for 4-(4-bromo-1H-pyrazol-1-yl)-1λ⁶-thiane-1,1-dione, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Cyclization : Formation of the thiane-dione core via sulfonation and oxidation of tetrahydrothiopyran derivatives .

Bromopyrazole Introduction : Coupling the brominated pyrazole moiety using nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is recommended to isolate intermediates. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of the bromopyrazole substituent?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical:

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.
  • Refinement Strategies :
    • Use anisotropic displacement parameters for Br and S atoms.
    • Apply restraints for disordered regions (e.g., pyrazole ring torsional angles).
    • Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
  • Case Study : Similar brominated pyrazole derivatives showed 95% occupancy for Br in the 4-position, confirmed via Fourier difference maps .

Basic: Which spectroscopic techniques are essential for functional group identification?

Methodological Answer:

Technique Key Signals Functional Groups Identified
¹H NMR δ 8.2–8.5 (s, pyrazole-H), δ 3.2–3.5 (m, thiane-CH₂)Pyrazole ring, thiane backbone
¹³C NMR δ 165–170 (C=O of thiane-dione), δ 110–115 (C-Br)Carbonyl groups, brominated carbon
HRMS [M+H]⁺ at m/z 305.98 (C₈H₇BrN₂O₂S)Molecular formula confirmation

Advanced: How can computational modeling predict reactivity of the bromopyrazole group in cross-coupling reactions?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electron density at Br (Mulliken charges).

Nucleophilic Substitution Feasibility : Lower LUMO energy at Br (~-1.2 eV) indicates susceptibility to SNAr reactions .

Validation : Compare with experimental yields in Suzuki couplings (e.g., 75–85% with arylboronic acids using Pd(PPh₃)₄ catalyst) .

Basic: What are common synthetic impurities, and how are they characterized?

Methodological Answer:

  • Impurities :
    • Debrominated byproduct : Detected via LC-MS (absence of m/z 305.98 peak).
    • Oxidation intermediates : Identified by IR (C=O stretches at 1680–1720 cm⁻¹) .
  • Mitigation : Use inert atmospheres (N₂/Ar) during bromination and monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .

Advanced: How to design assays for evaluating antimicrobial activity of bromopyrazole-thiane-dione derivatives?

Methodological Answer:

Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Protocol :

  • MIC Determination : Broth microdilution (0.5–128 µg/mL) in Mueller-Hinton agar.
  • Control Compounds : Compare with ciprofloxacin (MIC ~0.5 µg/mL).

Mechanistic Studies :

  • Time-kill assays to assess bactericidal vs. bacteriostatic effects.
  • Molecular docking (e.g., with S. aureus DNA gyrase) to predict target engagement .

Advanced: How do solvent effects influence the tautomeric equilibrium of the pyrazole ring?

Methodological Answer:

NMR Titration : Monitor proton shifts in DMSO-d₆ vs. CDCl₃. DMSO stabilizes the 1H-pyrazole tautomer (δ 13.2 for NH in DMSO) .

Computational Solvation Models : COSMO-RS predicts higher tautomer stability in polar aprotic solvents (ΔG < 2 kcal/mol) .

Basic: What safety protocols are recommended for handling brominated pyrazole derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis (bromine vapor mitigation).
  • Waste Disposal : Neutralize brominated byproducts with Na₂S₂O₃ before disposal .

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